molecular formula C22H24N6O B4064982 N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4064982
M. Wt: 388.5 g/mol
InChI Key: RUQWXZQBECCZAA-UHFFFAOYSA-N
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Description

N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated the potential of indazole and triazole derivatives in cancer treatment due to their antiproliferative properties. For instance, compounds synthesized from phenyl isocyanate derivatives and 3-amino-1H-indazole derivatives were evaluated for their in vitro antiproliferative activity against a wide range of cancer cell lines. One compound, in particular, showed significant inhibitory effects on colon and melanoma cell lines, indicating its potential as a cancer therapeutic agent (Maggio et al., 2011). Similarly, another study synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides that exhibited interesting antiproliferative activity, with certain compounds inhibiting cell growth of multiple cancer cell lines at low concentrations, suggesting their use in antineoplastic therapies (Raffa et al., 2009).

Antimicrobial and Antituberculosis Activity

Derivatives of indazole and triazole have also been explored for their antimicrobial properties. For example, a study focused on the preparation of 4-substituted N-phenyl-1,2,3-triazole derivatives and their screening for antimicrobial activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity, highlighting the importance of developing new derivatives to combat mycobacterial infections (Boechat et al., 2011).

Inhibition of Monoamine Oxidase B (MAO-B)

Indazole and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. Some derivatives showed subnanomolar potency and significant selectivity over MAO-A, with potential applications in the treatment of diseases like Parkinson's (Tzvetkov et al., 2014).

Enzyme Inhibition for Cancer Therapy

The development of poly(ADP-ribose)polymerase (PARP) inhibitors for the treatment of cancers deficient in BRCA-1 and BRCA-2 genes has utilized indazole derivatives. These compounds have shown high enzyme and cellular activity, displaying antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells with high selectivity (Jones et al., 2009).

Properties

IUPAC Name

N-(3-indazol-1-ylpropyl)-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-22(23-13-7-15-28-21-12-5-4-11-19(21)16-24-28)20-17-27(26-25-20)14-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,16-17H,6-7,10,13-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQWXZQBECCZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)NCCCN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
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N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

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